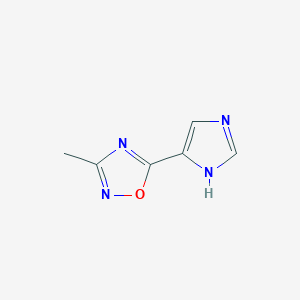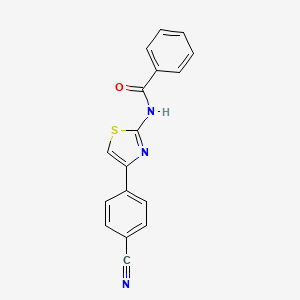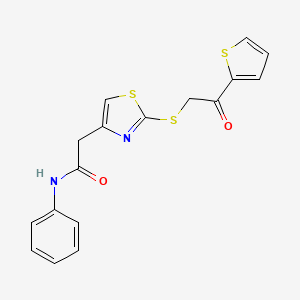![molecular formula C17H18N4O2 B2770212 Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate CAS No. 881471-90-5](/img/structure/B2770212.png)
Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate” is a complex organic compound. It’s not widely documented, but it is related to other compounds with similar structures . It shares similarities with Ethyl cyanoacetate, which is an organic compound that contains a carboxylate ester and a nitrile .
科学的研究の応用
Organic Synthesis and Catalysis
A study developed a ligand-free Cu-catalyzed [3 + 2] cycloaddition for synthesizing pyrrolo[1,2-a]quinolines, indicating the utility of ethyl 2-(quinolin-2-yl)acetates in organic synthesis under mild conditions with air as the sole oxidant. This method offers a versatile approach to constructing complex quinoline derivatives, showcasing the potential of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate in facilitating novel synthetic routes (Yang Yu et al., 2016).
Medicinal Chemistry
Research into the selectivity of aldosterone synthase inhibitors highlighted the role of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives. Ethyl-substituted compounds exhibited high selectivity and potency as CYP11B2 inhibitors, which could be pivotal in treating conditions like hyperaldosteronism and congestive heart failure. This underscores the significance of this compound derivatives in developing new therapeutic agents (S. Lucas et al., 2011).
Corrosion Inhibition
A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media revealed that this compound derivatives could play a significant role in protecting metals from corrosion. Quantum chemical calculations were consistent with experimental data, showcasing the application of these compounds in industrial corrosion protection (A. Zarrouk et al., 2014).
Material Science
The synthesis and characterization of novel quinoxaline derivatives for potential antiviral applications demonstrate the versatility of this compound-related compounds. Some derivatives exhibited potent activity against HCMV, indicating their relevance in developing new antiviral agents (Heba S. A. Elzahabi, 2017).
作用機序
Target of Action
These include 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .
Biochemical Pathways
Given the targets mentioned above, it’s plausible that the compound could influence pathways related toneurotransmission (5-HT3 receptors) , cell growth and survival (protein kinase CK2, AKT kinase) , DNA repair (RAD51) , and lipid signaling (FAAH, MAGL) .
Result of Action
Based on the known targets of similar compounds, it’s possible that the compound could have effects such asmodulation of neurotransmission , alteration of cell growth and survival pathways , influence on DNA repair mechanisms , and modulation of lipid signaling pathways .
特性
IUPAC Name |
ethyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-23-17(22)12(11-18)15-16(21-9-5-6-10-21)20-14-8-4-3-7-13(14)19-15/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADABCITJRFAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

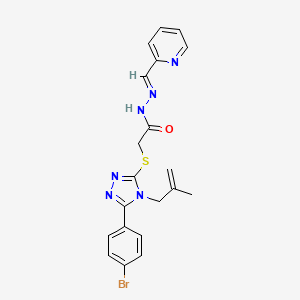

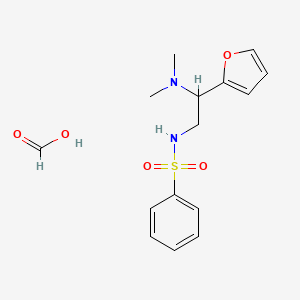
![N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2770134.png)
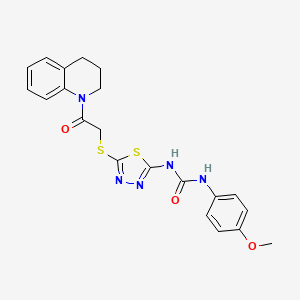
![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)
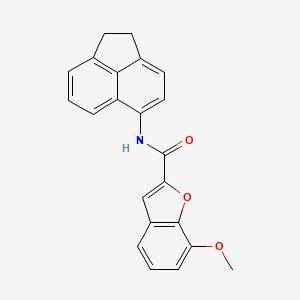
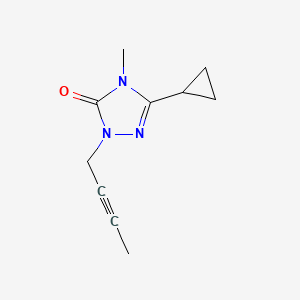

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)
